molecular formula C22H16F2N4O3 B2518805 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251570-69-0

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2518805
CAS No.: 1251570-69-0
M. Wt: 422.392
InChI Key: PRWXFOVOYMJSAT-UHFFFAOYSA-N
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Description

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a nitrogen-containing heterocyclic compound. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, featuring both oxadiazole and pyridine rings, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.

    Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with a suitable β-ketoester to form the pyridine ring through a cyclization reaction.

    Acetamide formation: The resulting compound is then reacted with 4-fluorobenzylamine to form the final acetamide product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide include other nitrogen-containing heterocyclic compounds with oxadiazole and pyridine rings. Some examples are:

  • 3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 2-oxo-1,2-dihydropyridine derivatives

What sets this compound apart is its specific combination of functional groups and its potential as an HER2 inhibitor, which may offer unique therapeutic benefits .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O3/c23-16-7-3-14(4-8-16)12-25-19(29)13-28-11-1-2-18(22(28)30)21-26-20(27-31-21)15-5-9-17(24)10-6-15/h1-11H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWXFOVOYMJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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